6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound “6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Based on the structure of 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid (183), Hieke et al. discovered a new family of strong 5-LOX inhibitors .Chemical Reactions Analysis
Several pyrazolo[3,4-d] pyrimidine analogs were synthesized and investigated for their anti-inflammatory effects and selective COX-2 inhibitory potential via carrageenan-induced rat’s paw edema and PGE 2 EIA kit, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary. For example, 2-Methylsulfony-4,6-dimethoxypyridine has a molecular formula of CHNOS, an average mass of 218.230 Da, and a Monoisotopic mass of 218.036133 Da .Scientific Research Applications
Crystal Structure Analysis
Pyrimidine and aminopyrimidine derivatives, including those related to 6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been studied for their crystal structures. For instance, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showed the importance of the sulfonate group in mimicking the carboxylate anions in the crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis of Novel Ring Systems
Research has been conducted on creating new tricyclic ring systems, such as pyrrolo[3,4-e][1,2,3]triazolo[1,5-a]pyrimidine, which are structurally related to this compound. These compounds have potential biological interest (Lauria et al., 2000).
Antifungal Activity
Studies have shown that certain pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties exhibit remarkable antifungal activity. This suggests the potential of this compound derivatives in antifungal applications (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Antitumor Agents
Research on pyrrolo[2,3-d]pyrimidine antifolates has highlighted their potential as antitumor agents. These compounds show selective inhibitory activities toward certain tumor cells, suggesting a role for related compounds in cancer therapy (Deng et al., 2008).
Diels-Alder Reactions
The generation and trapping of 5,6-dimethylenepyrimidin-4-ones in Diels-Alder reactions have been studied. This research is relevant for the synthesis of complex molecules, including those structurally similar to this compound (Tomé, José A.S, & Storr, 1996).
Synthesis of Sulfone Derivatives
The synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety has been explored. These compounds have shown significant antimicrobial activities, suggesting potential medical applications for related compounds (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-14(11(2)5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDPJBOIJORGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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